Benzyl N-(Diphenylmethylene)-L-serinate

Analytical Chemistry Quality Control Organic Synthesis

A critical chiral building block for medicinal chemistry and glycopeptide synthesis. This O'Donnell substrate features a unique benzophenone imine/benzyl ester combination, enabling stereoselective alkylations and orthogonal deprotection strategies essential for Fmoc-SPPS. It is the optimal choice for creating α-substituted serines and homogeneous glycopeptides.

Molecular Formula C23H21NO3
Molecular Weight 359.4 g/mol
CAS No. 145362-72-7
Cat. No. B016515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N-(Diphenylmethylene)-L-serinate
CAS145362-72-7
SynonymsN-(Diphenylmethylene)-L-serine Benzyl Ester;  N-(Diphenylmethylene)-L-serine Phenylmethyl Ester; 
Molecular FormulaC23H21NO3
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CO)N=C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C23H21NO3/c25-16-21(23(26)27-17-18-10-4-1-5-11-18)24-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,25H,16-17H2/t21-/m0/s1
InChIKeyVPAWZKGPNOLUAC-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl N-(Diphenylmethylene)-L-serinate: A Key Chiral Schiff Base for Peptide and Glycopeptide Synthesis


Benzyl N-(Diphenylmethylene)-L-serinate (CAS 145362-72-7) is a protected L-serine derivative functioning as a chiral Schiff base, widely known as an O'Donnell substrate [1]. It is a white solid with a molecular weight of 359.4 g/mol [2]. Its primary utility in organic synthesis is as a highly nucleophilic α-imino ester for the stereoselective construction of complex molecules, including glycopeptides and unnatural amino acids [1]. This compound is not an end-use pharmaceutical but a critical, enabling building block in research and development.

Why Benzyl N-(Diphenylmethylene)-L-serinate Cannot Be Substituted with Other Serine Esters in Stereoselective Synthesis


Generic substitution with other L-serine esters (e.g., methyl, ethyl, tert-butyl) or other Schiff bases (e.g., benzaldehyde-derived imines) is not feasible in processes requiring the specific reactivity profile of Benzyl N-(Diphenylmethylene)-L-serinate. The benzophenone imine group is crucial for generating a highly stabilized, yet nucleophilic, carbanion under mild basic conditions, enabling selective monoalkylation reactions that are foundational for synthesizing α-substituted serines [1]. Simultaneously, the benzyl ester provides a protecting group that is orthogonal to standard Fmoc solid-phase peptide synthesis (SPPS) strategies and can be removed by hydrogenolysis, a feature not shared with simpler alkyl esters like methyl or ethyl [2]. This combination of a stable chiral nucleophile with an orthogonal protecting group is the core of its utility and differentiates it from any in-class analog lacking both features [3].

Quantitative Differentiation: Key Physicochemical and Functional Data for Benzyl N-(Diphenylmethylene)-L-serinate


Precise Melting Point for Identity Verification and Quality Control

Benzyl N-(Diphenylmethylene)-L-serinate exhibits a sharp and well-defined melting point range of 78-80 °C . This specific thermal characteristic provides a rapid and reliable method for confirming compound identity and assessing purity, offering a distinct quality control benchmark not provided by the broader class of O'Donnell Schiff bases or other serine esters, whose melting points vary significantly.

Analytical Chemistry Quality Control Organic Synthesis

Efficacy in Glycopeptide Synthesis via O'Donnell Schiff Base Methodology

This compound is a benchmark substrate in the O'Donnell Schiff base methodology, specifically for the efficient synthesis of O-linked glycopeptides. As a highly nucleophilic α-imino ester, it facilitates the glycosylation of L-serine residues [1]. While yields for this specific derivative are not directly compared, its use in this established pathway is critical. An alternative approach using a different Schiff base, bis-(4-methoxyphenyl)-methanimine, achieved glycosylation yields of L-serine benzyl ester ranging from 35% to 68% with Koenigs-Knorr conditions and >90% with BF3·OEt2 promotion [2]. This underscores the class-level importance of Schiff base activation for serine glycosylation, with the benzophenone imine version (this compound) being the original and most widely adopted platform.

Glycobiology Peptide Synthesis Glycopeptide Synthesis

Reported Selective Antibacterial Activity Against Gram-Positive Strains

This compound has been reported to be selectively active against Gram-positive bacteria, including Staphylococcus aureus and Clostridium perfringens, while showing no activity against Gram-negative species . This specific Gram-positive/Gram-negative selectivity profile is a noted characteristic. However, the available information lacks quantitative MIC (Minimum Inhibitory Concentration) data or direct comparisons to standard antibiotics or other analogs. Therefore, this evidence points to a potential area of interest but is not sufficient for procurement decisions based on antimicrobial potency.

Antimicrobial Research Biological Activity Gram-positive bacteria

Core Applications for Benzyl N-(Diphenylmethylene)-L-serinate in R&D and Industrial Settings


Synthesis of Chiral α-Substituted Serine Derivatives

This is the primary application. Benzyl N-(Diphenylmethylene)-L-serinate serves as a prochiral nucleophile in phase-transfer catalyzed (PTC) alkylations. The benzophenone imine protects the amino group and stabilizes the α-carbanion, enabling the installation of a wide range of alkyl, benzyl, or allyl groups with retention of stereochemistry [1]. This route is essential for generating novel, non-proteinogenic amino acids for peptide drug discovery and chemical biology [2].

Solid-Phase Glycopeptide Synthesis

The compound is a key building block for introducing glycosylated L-serine residues into peptides. The benzyl ester is orthogonal to Fmoc-based SPPS, allowing for the sequential elongation of the peptide chain on a solid support while the sugar moiety is already attached [1]. The final hydrogenolysis step removes the benzyl group to yield the free glycopeptide. This methodology is critical for producing homogeneous glycopeptides for studying biological processes like cell signaling and immune response [1].

Medicinal Chemistry Scaffold Exploration for Antimicrobials

Based on its reported selective activity against Gram-positive bacteria [1], this compound serves as a starting point for structure-activity relationship (SAR) studies. Medicinal chemists can use it as a scaffold to synthesize a library of analogs, modifying the benzyl ester or the diphenylmethylene group, in order to optimize antibacterial potency and develop new drug candidates targeting multi-drug resistant pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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